molecular formula C18H18BrCl2N3OS B2968862 4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216577-87-5

4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

货号: B2968862
CAS 编号: 1216577-87-5
分子量: 475.23
InChI 键: PVEHWHCRBUWHKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzamide derivative featuring a 6-chlorobenzo[d]thiazol-2-yl group and a 2-(dimethylamino)ethyl substituent. The bromine atom at the 4-position of the benzamide ring enhances steric bulk and lipophilicity, while the tertiary amine in the side chain is protonated as a hydrochloride salt to improve aqueous solubility .

属性

IUPAC Name

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3OS.ClH/c1-22(2)9-10-23(17(24)12-3-5-13(19)6-4-12)18-21-15-8-7-14(20)11-16(15)25-18;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHWHCRBUWHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cell lines.

Synthesis

The synthesis of this compound typically involves several steps, starting with the formation of the benzothiazole core. The following key steps are generally involved:

  • Formation of Benzothiazole Core : The reaction of 2-aminothiophenol with chloroacetic acid leads to the creation of the 6-chlorobenzo[d]thiazol-2-yl structure.
  • Bromination : Bromination introduces the bromine atom at the appropriate position on the benzothiazole ring.
  • Amidation : The final step involves the attachment of the dimethylaminoethyl group to form the complete amide structure.

This multi-step synthesis is crucial for ensuring high yield and purity of the final product, which is essential for biological evaluations.

Antimicrobial Activity

Research indicates that compounds containing a benzothiazole nucleus exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve inhibition of bacterial lipid biosynthesis and disruption of cellular integrity .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various human cancer cell lines, including:

  • MCF7 (breast cancer) : Exhibited a dose-dependent inhibition of cell proliferation.
  • A431 (epidermoid carcinoma) : Showed significant apoptosis-promoting effects and cell cycle arrest at concentrations as low as 1 μM.
  • A549 (lung cancer) : Inhibition of cell migration and reduced expression of inflammatory cytokines (IL-6, TNF-α) were observed .

The molecular docking studies suggest that this compound interacts effectively with critical receptors involved in cancer progression, thereby enhancing its therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : It has been shown to inhibit key signaling pathways such as AKT and ERK in cancer cells, which are crucial for cell survival and proliferation .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : By reducing inflammatory cytokine levels, it may also mitigate tumor-promoting inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study demonstrated that at concentrations ranging from 1 to 4 μM, it significantly inhibited A431 cell proliferation and induced apoptosis comparable to established anticancer agents .
  • Another investigation revealed promising antimicrobial activity against various pathogens, suggesting its potential utility in treating infections resistant to conventional therapies .

Data Summary

Activity TypeCell Line/PathogenConcentrationEffect
AntimicrobialVarious Bacteria/FungiVariesSignificant inhibition
AnticancerMCF71 - 4 μMCell proliferation inhibition
AnticancerA4311 - 4 μMInduction of apoptosis
AnticancerA549VariesReduced migration and cytokine levels

相似化合物的比较

Structural Modifications and Their Implications

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / Identifier Key Structural Features Substituent Effects Reference
4-Bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride 6-Cl on benzothiazole; 4-Br on benzamide; dimethylaminoethyl side chain; HCl salt Enhanced lipophilicity (Br); improved solubility (HCl salt); potential for hydrogen bonding (Cl, amine)
4-Bromo-N-(6-methoxybenz[d]thiazol-2-yl) benzene sulphonamide (Compound 6) 6-OCH₃ on benzothiazole; sulphonamide linkage; no tertiary amine Electron-donating OCH₃ increases solubility; sulphonamide may enhance metabolic stability
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide 6-Br on benzothiazole; diethylaminoethyl side chain; 3-CH₃ on benzamide Increased lipophilicity (Br, CH₃); bulkier diethyl group may reduce solubility
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride 6-NO₂ on benzothiazole; thioether linkage; dimethylaminopropyl side chain; HCl salt Strong electron-withdrawing NO₂ enhances reactivity; thioether improves membrane permeability
3-Chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide 3-Cl on benzamide; 6-OCH₃ on benzothiazole Altered electronic distribution (Cl vs. Br); OCH₃ may reduce steric hindrance

Key Differentiators and Limitations

Substituent Positioning: The 6-Cl on benzothiazole in the target compound vs. 6-OCH₃ or 6-NO₂ in analogs alters electronic effects and target selectivity .

Side Chain Variations: Dimethylaminoethyl (target) vs. diethylaminoethyl () impacts solubility and steric interactions with biological targets.

Data Gaps : Direct pharmacological comparisons are hindered by the absence of activity data for the target compound.

常见问题

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:

  • Benzothiazole core preparation : 6-Chlorobenzo[d]thiazol-2-amine derivatives are synthesized via cyclization of substituted anilines with thiourea or via oxidative methods (e.g., using bromine or chlorine sources) .
  • Amide coupling : The benzamide moiety is introduced using coupling agents (e.g., HATU or EDCI) under anhydrous conditions. For branched amines like 2-(dimethylamino)ethyl groups, Boc-protected intermediates are often employed to prevent undesired side reactions .
  • Hydrochloride salt formation : The final product is precipitated using HCl in polar solvents (e.g., ethanol) .

Q. Which characterization techniques are critical for verifying structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing chloro/bromo substituents on benzothiazole vs. benzamide). For example, aromatic protons in the benzothiazole ring appear as doublets (δ 7.0–7.3 ppm), while dimethylaminoethyl protons resonate as triplets (δ 2.8–3.2 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 496.98 [M+H]+^+ for C19_{19}H17_{17}BrClN3_3OS·HCl) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S ratios (±0.3%) to confirm purity .

Q. What structural features influence its reactivity?

  • Electron-withdrawing groups : The 6-chloro and 4-bromo substituents increase electrophilicity of the benzothiazole ring, facilitating nucleophilic substitutions .
  • Dimethylaminoethyl side chain : Enhances solubility in aqueous media but may require protection during synthesis to avoid unwanted protonation or oxidation .
  • Hydrogen-bonding sites : The benzamide carbonyl and thiazole nitrogen participate in intermolecular interactions, critical for biological activity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for its bioactivity?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl, F, or H; modifying the benzothiazole core to oxazole or imidazole) .
  • Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity). For Trypanosoma brucei, IC50_{50} values are compared to identify key pharmacophores .
  • Step 3 : Correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity using QSAR models .

Q. What experimental design principles optimize reaction conditions?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 23^3 factorial design can optimize amide coupling yield by varying DMF/THF ratios (60–80°C) and EDCI/HOBt stoichiometry .
  • Flow chemistry : Continuous flow reactors improve reproducibility for exothermic steps (e.g., bromination), reducing side products compared to batch methods .

Q. How to address contradictions in reported biological activity data?

  • Case study : Discrepancies in IC50_{50} values against Trypanosoma brucei may arise from assay conditions (e.g., serum concentration, pH). Normalize data using reference inhibitors (e.g., suramin) and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Meta-analysis : Compare logP and pKa values across studies to identify bioavailability confounders .

Q. What computational methods aid retrosynthesis and property prediction?

  • Retrosynthesis planning : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., benzothiazole formation via Gould-Jacobs cyclization) .
  • ADME prediction : Software like SwissADME estimates logP (∼3.2), PSA (∼75 Ų), and metabolic stability (CYP3A4 susceptibility) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。